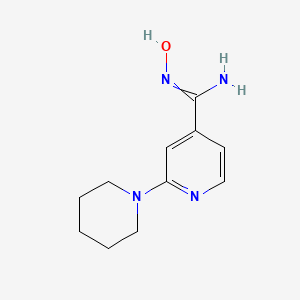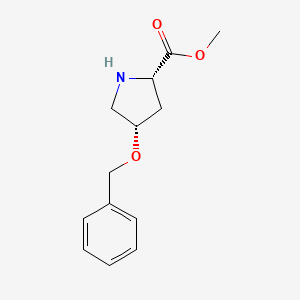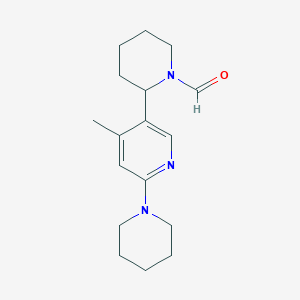
5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chloro and nitro groups on the phenyl ring, along with the oxadiazole moiety, imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitrobenzohydrazide with propionic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the chloro group.
Reduction: 5-(2-Amino-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole.
Oxidation: Oxidized derivatives of the oxadiazole ring.
科学研究应用
5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Explored for its potential use in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-Nitrophenyl Isocyanate
- 2-Chloro-5-nitrobenzyl alcohol
- (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
5-(2-Chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of interactions and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H10ClN3O3 |
|---|---|
分子量 |
267.67 g/mol |
IUPAC 名称 |
5-(2-chloro-5-nitrophenyl)-3-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-3-10-13-11(18-14-10)8-6-7(15(16)17)4-5-9(8)12/h4-6H,2-3H2,1H3 |
InChI 键 |
PVTQNYMSKSVWES-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


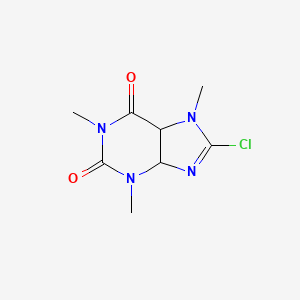




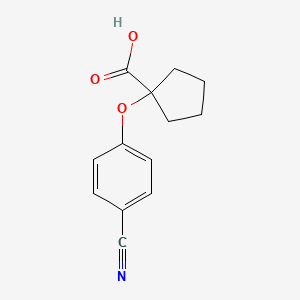
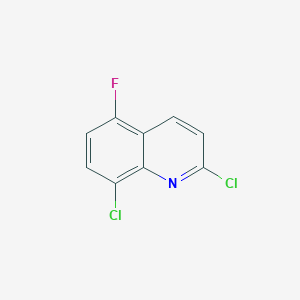

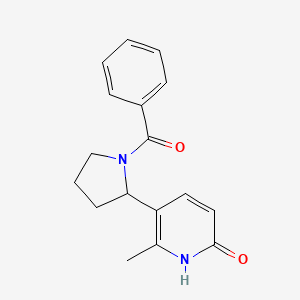
![(4AS,8aS)-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B11817474.png)
